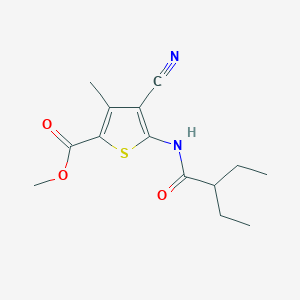
3-(1,3-Dihydroisoindol-2-yl)pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dihydroisoindol-2-yl)pyridine-4-carboxylic acid is a heterocyclic compound that features both an isoindoline and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dihydroisoindol-2-yl)pyridine-4-carboxylic acid typically involves the formation of the isoindoline ring followed by the introduction of the pyridine carboxylic acid moiety. One common method involves the reaction of a substituted phthalic anhydride with an amine to form the isoindoline ring. This intermediate can then be coupled with a pyridine derivative under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Dihydroisoindol-2-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dihydroisoindol-2-yl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Wirkmechanismus
The mechanism of action of 3-(1,3-Dihydroisoindol-2-yl)pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, potentially inhibiting their activity or altering their function. This interaction can occur through various pathways, depending on the specific structure and functional groups of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
Pyridine derivatives: Compounds with a pyridine ring are widely used in medicinal chemistry and have various pharmacological properties.
Uniqueness
3-(1,3-Dihydroisoindol-2-yl)pyridine-4-carboxylic acid is unique due to its combination of an isoindoline and a pyridine ring, which imparts specific chemical and biological properties.
Eigenschaften
Molekularformel |
C14H12N2O2 |
|---|---|
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
3-(1,3-dihydroisoindol-2-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)12-5-6-15-7-13(12)16-8-10-3-1-2-4-11(10)9-16/h1-7H,8-9H2,(H,17,18) |
InChI-Schlüssel |
ZQNLWDMJYWYRRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2CN1C3=C(C=CN=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)
![4H-Thieno[2,3-c]pyran-5,7-dione](/img/structure/B13894536.png)







![2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid](/img/structure/B13894586.png)


![(S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine](/img/structure/B13894624.png)
